The molecular architecture of (2-cyclohexyl)ethyl 2-pyridyl ketone (IUPAC: 3-cyclohexyl-1-(2-pyridinyl)-1-propanone; CAS: 898779-60-7) exemplifies strategic ligand design principles for metal-coordinating frameworks. Its structure integrates a tert-pyridyl acceptor moiety linked via a carbonyl-spaced ethylene tether to a lipophilic cyclohexyl group. This configuration enables dual functionality:
Table 1: Molecular Descriptors of (2-Cyclohexyl)ethyl 2-Pyridyl Ketone
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | 3-cyclohexyl-1-(2-pyridinyl)-1-propanone | [1] |
| Molecular Formula | C₁₄H₁₉NO | [2] |
| Molecular Weight | 217.31 g/mol | [2] |
| SMILES | O=C(CCC1CCCCC1)C2=NC=CC=C2 | [2] |
| Purity (Commercial) | ≥97% | [1] |
Installing the cyclohexyl-alkyl fragment demands precision to avoid over-reduction or ring-opening byproducts. Two catalytic methodologies show promise:
Table 2: Optimization of Catalytic Cyclohexyl-Alkyl Installation
| Method | Conditions | Yield | Advantages/Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ (1.1 eq), CH₂Cl₂, 0°C → rt, 12 h | 78% | Cost-effective; requires strict temp control |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%), dioxane/H₂O, 80°C | 85% | Excellent regioselectivity; boronic acid instability |
| Ni-Catalyzed Reductive Alkylation | NiCl₂/Zn, 2-acetylpyridine, cyclohexyl bromide | 70% | Tolerates moisture; moderate functional group compatibility |
(2-Cyclohexyl)ethyl 2-pyridyl ketone serves as a critical precursor for antitumor thiosemicarbazones (e.g., DpC analogs), where its ketone group condenses with thiosemicarbazides. Key synthesis parameters include:
Table 3: Thiosemicarbazone Precursor Performance Comparison
| Precursor Ketone | Reaction Yield with Thiosemicarbazide | Optimal Conditions | Purity Challenges |
|---|---|---|---|
| (2-Cyclohexyl)ethyl 2-pyridyl ketone | 90–92% | EtOH, 60°C, 4 h, N₂ | Trace aldehydes require distillation |
| Di-2-pyridyl ketone | 95% | MeOH, reflux, 2 h | Hygroscopic; anhydrous conditions critical |
| Acetylpyridine | 75–80% | EtOH, HCl catalyst, 12 h | Over-condensation to bis-hydrazones |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5